molecular formula C32H24CrN8Na5O20S4+5 B13763060 Pentasodium bis(6-amino-4-hydroxy-3-((2-hydroxy-5-nitro-3-sulphophenyl)azo)naphthalene-2-sulphonato(4-))chromate(5-) CAS No. 72765-46-9

Pentasodium bis(6-amino-4-hydroxy-3-((2-hydroxy-5-nitro-3-sulphophenyl)azo)naphthalene-2-sulphonato(4-))chromate(5-)

Cat. No.: B13763060
CAS No.: 72765-46-9
M. Wt: 1135.8 g/mol
InChI Key: XFWWGQCQHJOEEL-UHFFFAOYSA-N
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Description

Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dyeing and textile industries. The compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, hydroxy, nitro, and sulfonato groups, as well as a chromate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) involves several steps, starting with the preparation of the azo compound. The process typically includes the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative to form the azo compound.

    Chromate Complex Formation: The azo compound is reacted with a chromate salt to form the final complex.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity. The final product is then purified through filtration and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the chromate core.

    Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.

    Substitution: The sulfonato groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various chromate complexes, amines, and substituted naphthalene derivatives.

Scientific Research Applications

Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in targeted drug delivery systems.

    Industry: Widely used as a dye in the textile industry due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) involves its interaction with various molecular targets. The chromate core can interact with metal ions, forming stable complexes. The azo groups can undergo redox reactions, leading to changes in the compound’s color properties. The sulfonato groups enhance the compound’s solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • Pentasodium bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonato(4-)]chromate(5-)
  • Reactive Black 8

Uniqueness

Pentasodium bis[6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)azo]naphthalene-2-sulfonato(4-)]chromate(5-) is unique due to its specific combination of functional groups and its chromate core. This combination imparts distinct color properties and chemical reactivity, making it highly valuable in various industrial and research applications.

Properties

CAS No.

72765-46-9

Molecular Formula

C32H24CrN8Na5O20S4+5

Molecular Weight

1135.8 g/mol

IUPAC Name

pentasodium;6-amino-4-hydroxy-3-[(2-hydroxy-5-nitro-3-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid;chromium

InChI

InChI=1S/2C16H12N4O10S2.Cr.5Na/c2*17-8-2-1-7-3-12(31(25,26)27)14(15(21)10(7)4-8)19-18-11-5-9(20(23)24)6-13(16(11)22)32(28,29)30;;;;;;/h2*1-6,21-22H,17H2,(H,25,26,27)(H,28,29,30);;;;;;/q;;;5*+1

InChI Key

XFWWGQCQHJOEEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O)N.C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr]

Origin of Product

United States

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